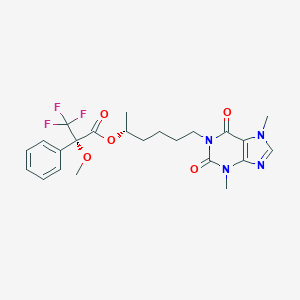
Pentoxifylline mtpa
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentoxifylline MTPA (methyl-3-pentoxifylline) is a derivative of pentoxifylline, which is a xanthine derivative used to treat various health conditions such as peripheral vascular disease, intermittent claudication, and cerebral vascular insufficiency. Pentoxifylline MTPA is a more potent and selective inhibitor of phosphodiesterase-4 (PDE4) compared to pentoxifylline.
Mecanismo De Acción
Pentoxifylline MTPA selectively inhibits Pentoxifylline mtpa, which is an enzyme that breaks down cyclic adenosine monophosphate (cAMP) in cells. By inhibiting Pentoxifylline mtpa, Pentoxifylline MTPA increases the levels of cAMP, which leads to the activation of protein kinase A (PKA) and the subsequent phosphorylation of various downstream targets. This results in the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production, leading to an overall anti-inflammatory effect.
Efectos Bioquímicos Y Fisiológicos
Pentoxifylline MTPA has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interferon-γ (IFN-γ). It also promotes the production of anti-inflammatory cytokines such as interleukin-10 (IL-10) and transforming growth factor-β (TGF-β). Additionally, Pentoxifylline MTPA has been shown to have bronchodilatory effects in preclinical models of asthma and COPD.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Pentoxifylline MTPA in lab experiments is its selective inhibition of Pentoxifylline mtpa, which allows for the study of the specific downstream effects of cAMP/PKA signaling. However, one limitation is that Pentoxifylline MTPA may have off-target effects on other PDE isoforms, which could complicate the interpretation of the results.
Direcciones Futuras
There are several future directions for the study of Pentoxifylline MTPA. One potential area of research is its therapeutic potential in IBD, where it may have anti-inflammatory effects in the gut. Another area of research is its potential use in combination with other anti-inflammatory agents, such as corticosteroids, to enhance their efficacy. Additionally, further studies are needed to elucidate the specific downstream targets of cAMP/PKA signaling that are modulated by Pentoxifylline MTPA.
Métodos De Síntesis
The synthesis of Pentoxifylline MTPA involves the reaction of pentoxifylline with methyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds through an S-alkylation mechanism, resulting in the formation of Pentoxifylline MTPA as a white crystalline solid.
Aplicaciones Científicas De Investigación
Pentoxifylline MTPA has been extensively studied for its potential therapeutic applications in various diseases such as asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD). It has been shown to have anti-inflammatory, immunomodulatory, and bronchodilatory effects in preclinical studies.
Propiedades
Número CAS |
130007-50-0 |
|---|---|
Nombre del producto |
Pentoxifylline mtpa |
Fórmula molecular |
C23H27F3N4O5 |
Peso molecular |
496.5 g/mol |
Nombre IUPAC |
[(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] (2S)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoate |
InChI |
InChI=1S/C23H27F3N4O5/c1-15(35-20(32)22(34-4,23(24,25)26)16-11-6-5-7-12-16)10-8-9-13-30-19(31)17-18(27-14-28(17)2)29(3)21(30)33/h5-7,11-12,14-15H,8-10,13H2,1-4H3/t15-,22+/m1/s1 |
Clave InChI |
UGCLXABBIBEIAJ-QRQCRPRQSA-N |
SMILES isomérico |
C[C@H](CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)OC(=O)[C@@](C3=CC=CC=C3)(C(F)(F)F)OC |
SMILES |
CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)OC(=O)C(C3=CC=CC=C3)(C(F)(F)F)OC |
SMILES canónico |
CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)OC(=O)C(C3=CC=CC=C3)(C(F)(F)F)OC |
Sinónimos |
pentoxifylline MTPA pentoxifylline-alpha-methoxy-alpha-(trifluoromethyl)phenylacetate ester pentoxifylline-alpha-methoxy-alpha-(trifluoromethyl)phenylacetate ester, (1:R 2:R*,R*)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



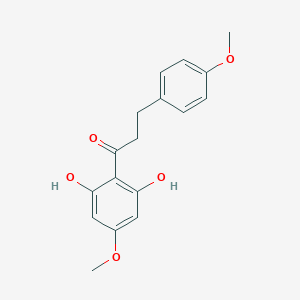
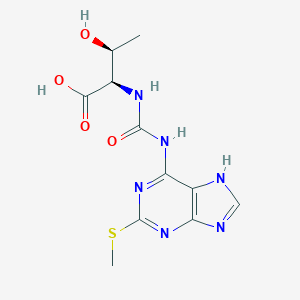
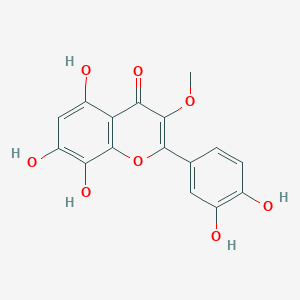
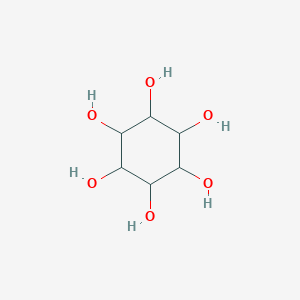
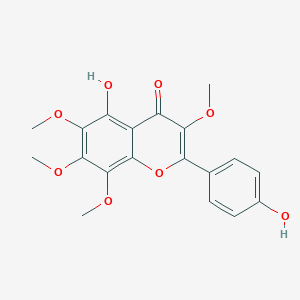
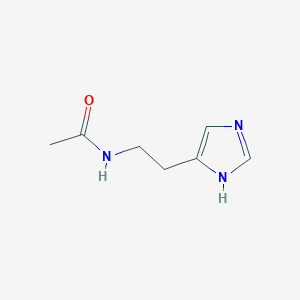
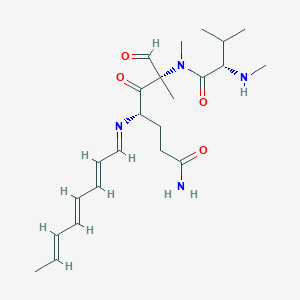
![(1R,2S,3S,5S)-Methyl 3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B153756.png)
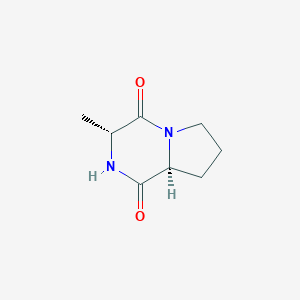
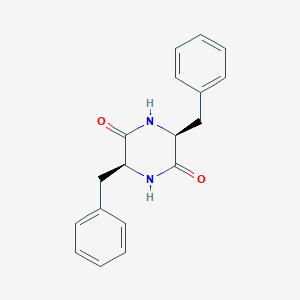
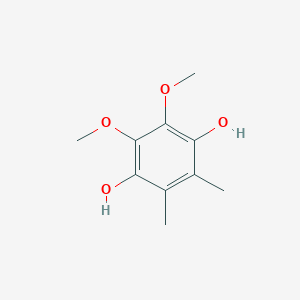
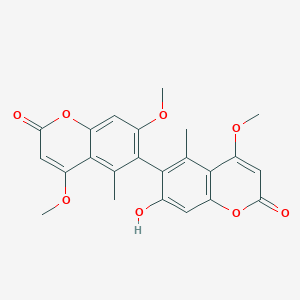
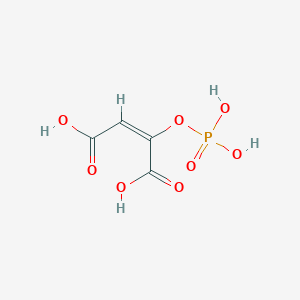
![2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide](/img/structure/B153780.png)